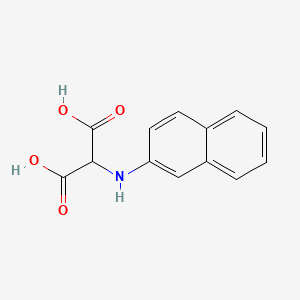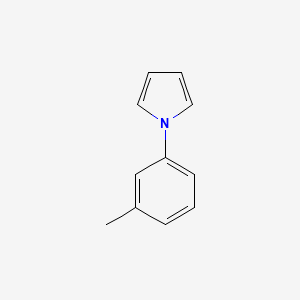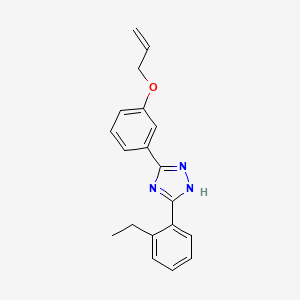
Uridine, 3'-azido-2',3'-dideoxy-5-(methylthio)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Uridine, 3’-azido-2’,3’-dideoxy-5-(methylthio)- is a modified nucleoside analog Nucleoside analogs are compounds structurally similar to naturally occurring nucleosides, which are the building blocks of nucleic acids like DNA and RNA
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of uridine, 3’-azido-2’,3’-dideoxy-5-(methylthio)- typically involves the conversion of uridine through a series of chemical reactions. One common method includes the use of the Appel reaction to introduce the azido group. This reaction involves the conversion of a hydroxyl group to a leaving group, followed by substitution with an azide ion . The reaction conditions often require the presence of triphenylphosphine (PPh3) and a halogen source, such as carbon tetrachloride (CCl4), under anhydrous conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings. The scalability of these methods would depend on optimizing reaction conditions to maximize yield and purity while minimizing by-products and waste.
Analyse Des Réactions Chimiques
Types of Reactions
Uridine, 3’-azido-2’,3’-dideoxy-5-(methylthio)- can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.
Reduction: The azido group can be reduced to an amine.
Substitution: The azido group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) can reduce the azido group.
Substitution: Nucleophiles such as amines or thiols can react with the azido group under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted uridine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Uridine, 3’-azido-2’,3’-dideoxy-5-(methylthio)- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other nucleoside analogs.
Biology: Studied for its potential role in inhibiting DNA synthesis and inducing apoptosis in cancer cells.
Medicine: Investigated for its antiviral and anticancer properties.
Industry: Potential use in the development of diagnostic tools and therapeutic agents.
Mécanisme D'action
The mechanism of action of uridine, 3’-azido-2’,3’-dideoxy-5-(methylthio)- involves its incorporation into nucleic acids, where it can inhibit DNA synthesis by acting as a chain terminator. The azido group prevents the formation of phosphodiester bonds, thereby halting the elongation of the DNA chain . This mechanism is similar to that of other nucleoside analogs used in antiviral and anticancer therapies .
Comparaison Avec Des Composés Similaires
Propriétés
Numéro CAS |
111495-97-7 |
|---|---|
Formule moléculaire |
C10H13N5O4S |
Poids moléculaire |
299.31 g/mol |
Nom IUPAC |
1-[(2R,4S,5S)-4-azido-5-(hydroxymethyl)oxolan-2-yl]-5-methylsulfanylpyrimidine-2,4-dione |
InChI |
InChI=1S/C10H13N5O4S/c1-20-7-3-15(10(18)12-9(7)17)8-2-5(13-14-11)6(4-16)19-8/h3,5-6,8,16H,2,4H2,1H3,(H,12,17,18)/t5-,6+,8+/m0/s1 |
Clé InChI |
XHTFZFSIWJXCSZ-SHYZEUOFSA-N |
SMILES isomérique |
CSC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)N=[N+]=[N-] |
SMILES canonique |
CSC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)N=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


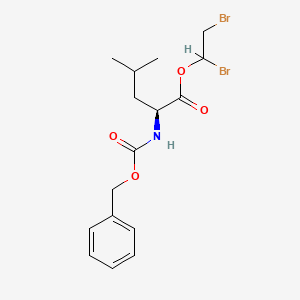
![(1R)-1-[Bis(4-methoxy-3,5-dimethylphenyl)phosphino]-2-[(1R)-1-(dicyclohexylphosphino)ethyl]ferrocene](/img/structure/B12809992.png)

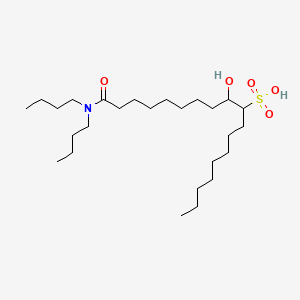
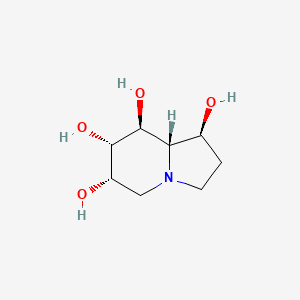

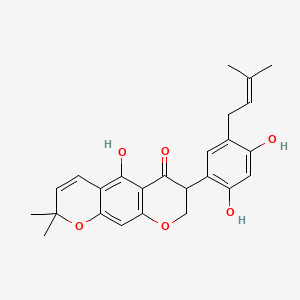

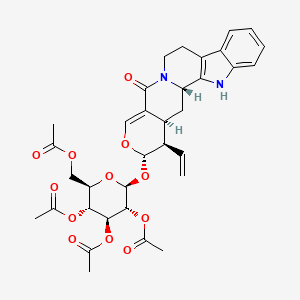
![calcium;sodium;2-[bis(carboxylatomethyl)amino]acetate](/img/structure/B12810039.png)
![1-(3-Chlorophenyl)-3H-[1,3]thiazolo[3,4-a]benzimidazole](/img/structure/B12810051.png)
